2-Vanillin-13C6,d3
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Overview
Description
2-Vanillin-13C6,d3 is a labeled compound of vanillin, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes, and the methoxy group is deuterated. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as for isotopic labeling in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vanillin-13C6,d3 involves the incorporation of carbon-13 and deuterium isotopes into the vanillin molecule. One common method is the reaction of 13C-labeled guaiacol with formaldehyde under acidic conditions to form 13C-labeled vanillin. The deuteration of the methoxy group can be achieved by treating the compound with deuterated methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-Vanillin-13C6,d3 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form vanillic acid.
Reduction: The aldehyde group can be reduced to form vanillyl alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Substitution: Acetylated and benzoylated derivatives
Scientific Research Applications
2-Vanillin-13C6,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of vanillin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in quality control and authentication of vanillin in food and fragrance products
Mechanism of Action
The mechanism of action of 2-Vanillin-13C6,d3 involves its interaction with various molecular targets and pathways. Vanillin, the parent compound, is known to inhibit non-homologous end joining (NHEJ) by directly inhibiting the activity of DNA-dependent protein kinase (DNA-PK). This inhibition affects DNA repair processes and can potentiate the cytotoxicity of certain chemotherapeutic agents . Additionally, vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to its biological effects .
Comparison with Similar Compounds
2-Vanillin-13C6,d3 can be compared with other isotopically labeled vanillin compounds, such as:
Vanillin-13C6: Similar to this compound but without deuteration.
Vanillin-d3: Deuterated vanillin without carbon-13 labeling.
Vanillin-13C6,d3: Both carbon-13 and deuterium labeled, providing unique advantages in tracing and analytical studies
These compounds are used for similar purposes but differ in their isotopic composition, which can influence their application in specific research contexts.
Properties
CAS No. |
1329799-83-8 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
161.121 |
IUPAC Name |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3,2+1,3+1,4+1,6+1,7+1,8+1 |
InChI Key |
JJVNINGBHGBWJH-SWOOYXGDSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonyms |
2-Hydroxy-3-methoxybenzaldehyde-13C6,d3; o-Vanillin-13C6,d3; 2-Hydroxy-m-anisaldehyde-13C6,d3; 2-Vanillin-13C6,d3; 3-Methoxy-2-hydroxy-_x000B_benzaldehyde-13C6,d3; 3-Methoxysalicyladehyde-13C6,d3; 3-Methoxysalicylaldehyde-13C6,d3; 6-Formyl-2-methoxyphenol- |
Origin of Product |
United States |
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